

discovery and identification of pinic acid in the atmosphere

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Compound of Interest

Compound Name: *Pinic acid*

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An In-depth Technical Guide to the Discovery and Identification of **Pinic Acid** in the Atmosphere

Introduction

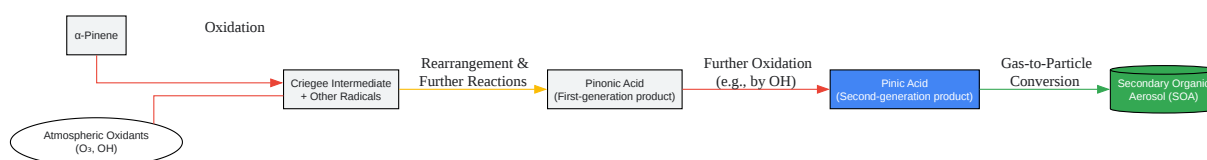
Pinic acid (C₉H₁₄O₄) is a dicarboxylic acid that has been identified as a significant component of atmospheric secondary organic aerosol (SOA). SOA is formed through the oxidation of volatile organic compounds (VOCs) and subsequent gas-to-particle conversion, profoundly impacting air quality, climate, and human health. As a major oxidation product of α-pinene, one of the most abundant biogenic VOCs emitted by terrestrial vegetation, **pinic acid** serves as a crucial tracer for understanding the sources and chemical evolution of biogenic SOA.[1] This guide provides a comprehensive overview of the discovery, atmospheric formation, and analytical methodologies for the identification and quantification of **pinic acid** for researchers and scientists in atmospheric chemistry and related fields.

Discovery and Atmospheric Formation

While **pinic acid** was first identified as a product of the liquid-phase ozonolysis of α-pinene in 1955, its significance in the atmosphere was recognized much later.[2] In 1998, Christoffersen et al. first identified cis-**pinic acid** in aerosol samples from smog chamber experiments simulating the atmospheric ozonolysis of α-pinene.[2][3] This discovery established it as a key product of α-pinene gas-phase oxidation and an important component of SOA.[2]

The primary formation pathway of **pinic acid** in the atmosphere is the oxidation of α -pinene by key atmospheric oxidants, namely ozone (O_3) and the hydroxyl radical (OH).^{[1][4]} This complex, multi-step reaction involves the breaking of the double bond in the α -pinene molecule, leading to the formation of a variety of oxygenated, lower volatility products.^[1] Pinonic acid is a major first-generation product which can be further oxidized to form **pinic acid**.^{[1][4]} Due to its two carboxylic acid functional groups, **pinic acid** has a very low vapor pressure, causing it to readily partition into the particle phase, contributing to the formation and growth of SOA.^[5]

The chemical scheme below illustrates the simplified atmospheric formation pathway of **pinic acid**.



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Atmospheric formation pathway of **pinic acid** from α -pinene.

Quantitative Atmospheric Concentrations

The atmospheric concentration of **pinic acid** varies significantly depending on location, season, and meteorological conditions, reflecting the variability in biogenic emissions and atmospheric chemistry. It is a prominent species in forested regions with high α -pinene emissions. The following table summarizes reported concentrations from various field studies.

Location	Site Type	Particle Size	Concentration (ng m ⁻³)	Reference
Hyytiälä, Finland	Boreal Forest	PM ₁	Median: 7.7 (Summer)	[6]
Hyytiälä, Finland	Boreal Forest	Not Specified	0.2 - 1.5	[7]
Amazon Rainforest	Tropical Forest	PM _{2.5}	Max (Dry Season): 0.14 Max (Wet Season): 0.103	[8]
Subtropical Forest	Forest	Not Specified	~50	[6]

Note: The Amazon Rainforest concentrations are the sum of the maximum reported values for the two enantiomers (E1 and E2).[8]

Experimental Protocols for Identification and Quantification

The analysis of **pinic acid** in atmospheric aerosols requires sophisticated analytical techniques due to its low concentration and the complexity of the aerosol matrix. The general workflow involves aerosol collection, sample extraction, and chemical analysis, often including a derivatization step.

Key Methodologies

1. Aerosol Sample Collection:

- **Method:** High-volume samplers are used to collect aerosol particles from a large volume of air.[7]
- **Filter Media:** Particles are typically collected on Teflon filters, which are chemically inert and have low background contamination.[3] Samples are often stored frozen (e.g., at -25°C) prior to analysis to prevent degradation of the target analytes.[5]

2. Sample Preparation and Extraction:

- **Solvent Extraction:** The filter samples are extracted to transfer the organic compounds into a liquid solvent. Dichloromethane is a commonly used solvent for this purpose.[\[3\]](#)
- **Sonication-Assisted Extraction:** To improve extraction efficiency, dynamic sonication-assisted solvent extraction systems can be employed for a fast and quantitative recovery of the analytes from the filter.[\[7\]](#)

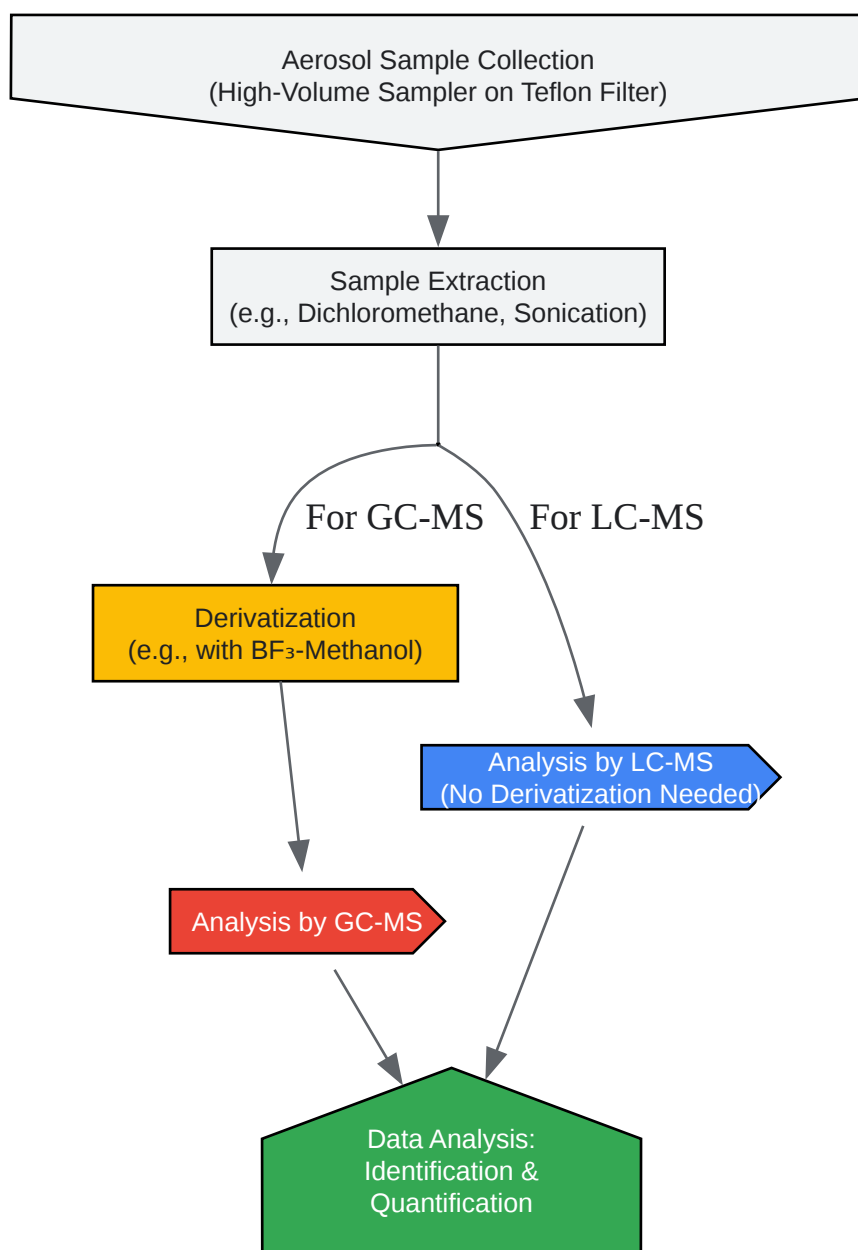
3. Derivatization (Primarily for GC-MS):

- **Purpose:** Because dicarboxylic acids like **pinic acid** have low volatility and can interact with the chromatographic column, they are often chemically modified (derivatized) before analysis by Gas Chromatography (GC). This process converts them into more volatile esters.
- **Reagent:** A common method involves derivatization with BF_3 -methanol, which converts the carboxylic acid groups into their corresponding methyl esters.[\[3\]](#)

4. Analytical Instrumentation:

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is a widely used technique for analyzing derivatized **pinic acid**. The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column. The separated compounds then enter the Mass Spectrometer (MS), which fragments them and detects the resulting ions, providing a unique mass spectrum for identification and quantification.[\[1\]](#)[\[3\]](#)
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** LC-MS is a powerful alternative that can often analyze polar compounds like **pinic acid** without the need for derivatization.[\[1\]](#)[\[7\]](#) High-Performance Liquid Chromatography (HPLC) is used to separate the compounds in the liquid phase before they are introduced into the MS. This technique is particularly valuable for analyzing thermally unstable molecules and has been successfully used to separate the stereoisomers of **pinic acid**.[\[5\]](#)[\[9\]](#)

The diagram below outlines the typical experimental workflow for the analysis of **pinic acid** in atmospheric aerosol samples.



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General experimental workflow for **pinic acid** analysis.

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